molecular formula C20H20BrN3O3S B2387273 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189443-43-3

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2387273
CAS No.: 1189443-43-3
M. Wt: 462.36
InChI Key: ZAEBJYXSRVFAMM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a spiro compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions that are efficient and yield high purity products. One common method is the Ugi reaction, which is a one-pot multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid. This reaction is known for its versatility and ability to produce complex molecules in a single step.

Another approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This method is particularly useful for synthesizing spiro compounds with nitrogen atoms in their structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer cells, the compound may inhibit enzymes involved in cell cycle regulation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of a bromophenyl group and a tosyl group, which confer distinct chemical properties and potential biological activities. Its rigid spiro structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-14-2-8-17(9-3-14)28(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBJYXSRVFAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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